4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol
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Overview
Description
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 6-methyloct-5-en-2-ol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 6-Methyloct-5-en-2-ol is an alcohol with a double bond, which can be used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
6-Methyloct-5-en-2-ol: This compound can be synthesized through the hydroboration-oxidation of 6-methyloct-5-yne. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrially, this compound is produced by the sulfonation of toluene using oleum or sulfur trioxide. The process is highly efficient and yields a high-purity product.
6-Methyloct-5-en-2-ol: Industrial production involves the catalytic hydrogenation of 6-methyloct-5-yne using a palladium catalyst. This method is preferred due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives. 6-Methyloct-5-en-2-ol can be oxidized to form ketones or aldehydes.
Reduction: 4-Methylbenzenesulfonic acid can be reduced to form toluene. 6-Methyloct-5-en-2-ol can be reduced to form saturated alcohols.
Substitution: Both compounds can undergo substitution reactions. For example, 4-methylbenzenesulfonic acid can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones or aldehydes.
Reduction: Toluene and saturated alcohols.
Substitution: Sulfonate esters and substituted alcohols.
Scientific Research Applications
Chemistry
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. 6-Methyloct-5-en-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology
4-Methylbenzenesulfonic acid is used in the preparation of sulfonamide antibiotics
Medicine
4-Methylbenzenesulfonic acid is used in the synthesis of pharmaceuticals, including antihypertensive and antidiabetic drugs. 6-Methyloct-5-en-2-ol is being investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic acid is used in the production of detergents and surfactants. 6-Methyloct-5-en-2-ol is used as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. It can activate electrophiles and stabilize carbocations, making it a versatile catalyst in organic synthesis. 6-Methyloct-5-en-2-ol can participate in hydrogen bonding and other interactions, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to 6-methyloct-5-en-2-ol but lacks the double bond.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of reactions. 6-Methyloct-5-en-2-ol is unique due to its double bond, which allows it to participate in additional chemical reactions compared to saturated alcohols.
Properties
CAS No. |
51079-84-6 |
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Molecular Formula |
C16H26O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;6-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O.C7H8O3S/c1-4-8(2)6-5-7-9(3)10;1-6-2-4-7(5-3-6)11(8,9)10/h6,9-10H,4-5,7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
QUELDZMVOFCJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(C)O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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